1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the attachment of the ethane-1-thiol group. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with ethyl mercaptan in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethoxy group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced trifluoromethoxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Comparison with Similar Compounds
- 1-[4-(Trifluoromethyl)phenyl]ethane-1-thiol
- 1-[4-(Methoxy)phenyl]ethane-1-thiol
- 1-[4-(Fluoro)phenyl]ethane-1-thiol
Comparison: 1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds.
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-6(14)7-2-4-8(5-3-7)13-9(10,11)12/h2-6,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXGPBJPXSJZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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